1,3,6-Trimethyl-1,3,5-triazine-2,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
40265-81-4 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
1,3,6-trimethyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C6H9N3O2/c1-4-7-5(10)9(3)6(11)8(4)2/h1-3H3 |
InChI Key |
YCNBYBFCMUZNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N(C(=O)N1C)C |
Origin of Product |
United States |
Synthetic Strategies for 1,3,6 Trimethyl 1,3,5 Triazine 2,4 Dione and Analogues
Classical and Emerging Methodologies for 1,3,5-Triazine-2,4-dione Scaffolds
The formation of the 1,3,5-triazine-2,4-dione core is a critical step that can be achieved through several distinct synthetic paradigms, including the functionalization of pre-existing triazine rings, cyclization of acyclic precursors, and convergent multicomponent reactions.
One of the most established and versatile methods for constructing substituted 1,3,5-triazines utilizes cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a readily available starting material. wikipedia.orgnih.gov The three chlorine atoms on the triazine ring exhibit differential reactivity, which can be exploited for the sequential and controlled introduction of various nucleophiles. mdpi.comresearchgate.net The reactivity of the C-Cl bonds decreases with each substitution, allowing for a stepwise functionalization by carefully controlling the reaction temperature. researchgate.netnih.gov
The general order of reactivity allows for the first substitution to be carried out at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third often requiring heating or reflux conditions. researchgate.net This thermodependent selectivity enables the synthesis of non-symmetrical triazines. nih.gov For the synthesis of a 1,3,5-triazine-2,4-dione scaffold, this strategy would typically involve the hydrolysis of two chlorine atoms to form carbonyl groups, followed by the introduction of a methyl group at the C6 position. This can be achieved by reacting cyanuric chloride with a methylating agent like a Grignard reagent or an organocuprate, followed by hydrolysis of the remaining two chlorine atoms to yield 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione.
Table 1: Temperature-Dependent Sequential Nucleophilic Substitution on Cyanuric Chloride
| Substitution Step | Typical Nucleophile | Reaction Temperature (°C) | Product Type |
|---|---|---|---|
| First | R-OH, R-NH2, R-SH | 0 - 5 | 2-Substituted-4,6-dichloro-1,3,5-triazine |
| Second | R'-OH, R'-NH2, R'-SH | Room Temperature | 2,4-Disubstituted-6-chloro-1,3,5-triazine |
| Third | R''-OH, R''-NH2, R''-SH | Reflux | 2,4,6-Trisubstituted-1,3,5-triazine |
An alternative to building upon a pre-formed triazine ring is the construction of the heterocycle from acyclic precursors through cyclization reactions. These methods involve the condensation of smaller molecules to form the six-membered ring.
One reported pathway involves the reaction of N-substituted thiocarboxamides with silver cyanate (B1221674) to yield 1,3,5-triazine-2,4(1H,3H)-diones. researchgate.net Another approach is the diazotization of 3-amino-1H-pyrazole-4-carboxamides, which leads to an intermediate diazo compound that subsequently cyclizes under acidic conditions to form pyrazolo[3,4-d] nih.govresearchgate.netnih.govtriazin-4-ones, a related fused triazine system. beilstein-journals.org A more direct method for forming the triazine-2,4-dione ring involves reacting a picolinate (B1231196) compound with biuret (B89757) in the presence of a dehydrating agent, such as trimethyl orthoformate with a catalytic amount of trifluoroacetic acid, to yield the corresponding 6-substituted-1,3,5-triazine-2,4(1H,3H)-dione. epo.org Base-mediated cyclization of specifically designed diazido-alkenoates has also been shown to produce 1,2,3-triazine (B1214393) derivatives. organic-chemistry.org
Table 2: Selected Cyclization Strategies for Triazine Ring Systems
| Precursors | Key Reagents/Conditions | Resulting Scaffold |
|---|---|---|
| N-substituted thiocarboxamides | Silver cyanate | 1,3,5-Triazine-2,4(1H,3H)-diones researchgate.net |
| 3-Amino-1H-pyrazole-4-carboxamides | Diazotization (e.g., NaNO2, acid) | Pyrazolo[3,4-d] nih.govresearchgate.netnih.govtriazin-4-ones beilstein-journals.org |
| Methyl 6-(trifluoromethyl)picolinate, Biuret | Trimethyl orthoformate, Trifluoroacetic acid | 6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione epo.org |
| (Z)-2,4-Diazido-2-alkenoates | Mild base | 1,2,3-Triazine-4-carboxylates organic-chemistry.org |
Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex heterocyclic structures in a single, convergent step from three or more starting materials. nih.gov This approach aligns with the principles of green chemistry by minimizing steps and waste. While direct MCR synthesis of 1,3,5-triazine-2,4-diones is less common, analogous structures have been successfully prepared.
A notable example is the catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and trialkyl orthoformates to produce a variety of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones, which are dithio analogues of the target dione (B5365651) scaffold. nih.govnih.govbeilstein-journals.org This reaction demonstrates the power of MCRs to rapidly generate diverse triazine derivatives in moderate to good yields. nih.govresearchgate.net Another MCR involves the reaction of 1,1-dibromoalkenes with biguanides, catalyzed by copper, to afford 2,4-diamino-1,3,5-triazines. organic-chemistry.org These methods highlight the potential for developing novel MCRs tailored for the direct synthesis of 1,3,5-triazine-2,4-dione systems.
Targeted Methylation Strategies for 1,3,6-Trimethyl-1,3,5-triazine-2,4-dione
Once the 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione scaffold is obtained, the final step is the specific methylation of the nitrogen atoms at the N1 and N3 positions. This requires careful control of reaction conditions to ensure regioselectivity and prevent undesired side reactions.
N-alkylation of heterocyclic compounds containing multiple nitrogen atoms can often lead to mixtures of regioisomers. mdpi.com The outcome of the reaction is governed by a combination of steric and electronic factors, as well as the nature of the alkylating agent, base, and solvent. For the 1,3,5-triazine-2,4-dione system, the two endocyclic NH protons are acidic and can be deprotonated by a suitable base to generate nucleophilic nitrogen anions.
In related systems, such as pyrimidinones (B12756618) and 1,2,4-triazinones, regioselective N-methylation has been achieved using reagents like methanol (B129727) over H-Y zeolite. tandfonline.com For the triazine-2,4-dione core, standard alkylation conditions, such as using an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile), are typically employed. The presence of two equivalent NH groups in the symmetric 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione intermediate simplifies the reaction, as both sites are expected to have similar reactivity, facilitating double alkylation.
The direct synthesis of N,N'-dimethylated (alkoxy)triazinediones has been reported, providing a clear precedent for the N,N'-dimethylation step required for the target molecule. acs.org In one study, N,N'-dimethylated (benzyloxy)triazinedione was synthesized in three steps starting from benzyl (B1604629) alcohol, utilizing a dichlorotriazine intermediate. acs.org This underscores a plausible route where a 6-methyl-2,4-dichloro-1,3,5-triazine could first be N,N'-dimethylated and then hydrolyzed to the final dione product.
Alternatively, and more directly, the 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione precursor can be subjected to exhaustive methylation. Using at least two equivalents of a methylating agent like methyl iodide or dimethyl sulfate (B86663) with a strong base such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) would be expected to drive the reaction to completion, yielding the desired this compound.
Table 3: General Conditions for N-Methylation of Heterocycles
Advanced Synthetic Techniques and Methodological Innovations
Modern organic synthesis emphasizes the development of rapid, efficient, and environmentally benign protocols. In the field of triazine chemistry, several innovative techniques have been successfully applied to accelerate the synthesis of these important heterocyclic scaffolds.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. chim.it The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. rsc.org This is attributed to the efficient and direct heating of the reaction mixture through dielectric loss, resulting in rapid temperature increases and localized superheating of the solvent and reactants. chim.it
In the context of triazine synthesis, MAOS has proven particularly effective. For instance, the preparation of 2,4-diamino-1,3,5-triazine derivatives through the reaction of dicyandiamide (B1669379) with various nitriles is significantly accelerated under microwave irradiation. rsc.org This method is considered a green procedure due to shorter reaction times and a reduction in solvent use during both the reaction and purification steps. rsc.org
Conventional heating methods for the substitution of the third chlorine atom on a 1,3,5-triazine (B166579) ring often require harsh conditions and prolonged reaction times, which can lead to decomposition of reagents and products. Microwave irradiation has been shown to be highly advantageous for this challenging step, providing rapid heating that avoids decomposition, resulting in cleaner reactions and often higher yields than those achieved with classical heating. chim.it For example, reactions that did not proceed under conventional heating have been successfully carried out using microwave assistance, yielding asymmetrically substituted triazines in excellent yields. chim.it
| Reaction Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Synthesis of 2,4-diamino-1,3,5-triazines | Conventional | Several hours | Moderate | rsc.org |
| Synthesis of 2,4-diamino-1,3,5-triazines | Microwave | Minutes | Good to Excellent | rsc.org |
| Third substitution on cyanuric chloride | Conventional | Hours to Days (Reflux) | Variable, often low | chim.it |
| Third substitution on cyanuric chloride | Microwave | Minutes | Excellent | chim.it |
While a specific MAOS protocol for this compound is not detailed in the reviewed literature, the extensive success of this technique for analogous structures strongly suggests its applicability for expediting its synthesis, likely from precursors such as N,N'-dimethylurea and an appropriate three-carbon synthon.
In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that minimize or eliminate the use of hazardous reagents and catalysts. Multicomponent reactions (MCRs) are particularly attractive in this regard, as they combine three or more starting materials in a single step to form a complex product, thereby increasing efficiency and atom economy. nih.gov
A notable example in triazine chemistry is the development of a catalyst-free, one-pot synthetic methodology for 1,3,5-triazine-2,4-dithione derivatives. nih.govnih.gov This approach involves a three-component reaction between arylaldehydes, thiourea, and orthoformates. nih.gov The reaction proceeds efficiently without the need for a catalyst, tolerates a diverse range of substrates, and provides a rapid route to various 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. nih.gov
This catalyst-free strategy is significant as it avoids the use of potentially toxic and expensive metal catalysts, simplifies purification procedures, and reduces waste. The use of simple, inexpensive, and readily available starting materials further enhances its environmental credentials. nih.gov A plausible analogous, environmentally conscious route to this compound could involve the cyclocondensation of N,N'-dimethylurea (in place of thiourea) with acetaldehyde (B116499) and an appropriate co-reactant under catalyst-free conditions.
Other environmentally friendly approaches in triazine synthesis include the use of ultrasound irradiation (sonochemistry) in aqueous media, which can significantly shorten reaction times while avoiding volatile organic solvents. chim.it
Mechanistic Investigations of Reactions Involving 1,3,6 Trimethyl 1,3,5 Triazine 2,4 Dione and Its Core Structure
Reactivity Profiles of the Triazine-2,4-dione Nucleus
The reactivity of the triazine-2,4-dione ring is characterized by a susceptibility to nucleophilic attack and a general resistance to electrophilic substitution, a common trait for π-deficient N-heterocycles. wikipedia.orgcore.ac.uk The electron-withdrawing nature of the nitrogen atoms and carbonyl functionalities significantly deactivates the ring towards electrophiles but activates it for reactions with nucleophiles.
Electrophilic aromatic substitution on the triazine ring is generally difficult due to the ring's low resonance energy compared to benzene. wikipedia.org However, reactions can proceed on substituents attached to the ring. The nitration of methylated triazines serves as a key example of electrophilic attack occurring not on the ring itself, but on an activated substituent.
Research on the nitration of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione, the core of the title compound, reveals that the reaction does not lead to a nitrated ring but rather to oxidative cleavage of the methyl group and subsequent ring modification. researchgate.netresearchgate.net Depending on the nitrating agent and conditions, the reaction can yield cyanuric acid and tetranitromethane. researchgate.netresearchgate.net
In a related compound, 2,4-dimethoxy-6-methyl-1,3,5-triazine, the methyl group is successfully nitrated to a trinitromethyl group. researchgate.netresearchgate.net The outcome is highly dependent on the reaction medium. For instance, nitration with a mixture of nitric and sulfuric acid can lead to the formation of 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine, while other conditions might result in a furazan (B8792606) N-oxide derivative. researchgate.netresearchgate.net
A theoretical investigation into the N-nitration of N-acetylhexahydro-s-triazines provides a potential mechanism relevant to N-acetylated tertiary amines. This "O-to-N transnitration" mechanism involves the formation of various complexes and a subsequent acetyl-to-nitro electrophilic displacement. nih.gov The carbonyl groups are presumed to play a crucial role in the electron transfer process. nih.gov
Table 1: Products of Nitration of 6-Methyl-1,3,5-triazine Derivatives
| Starting Material | Nitrating Conditions | Major Products | Reference |
|---|---|---|---|
| 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione | Not specified | Cyanuric acid, Tetranitromethane | researchgate.netresearchgate.net |
| 2,4-Dimethoxy-6-methyl-1,3,5-triazine | HNO₃/H₂SO₄ | 2,4-Dimethoxy-6-trinitromethyl-1,3,5-triazine | researchgate.netresearchgate.net |
The 1,3,5-triazine (B166579) nucleus is significantly more susceptible to nucleophilic aromatic substitution than typical chlorinated benzenes. wikipedia.org The reactivity of chloro-substituted s-triazines, such as cyanuric chloride, is well-documented. The substitution of chlorine atoms is a temperature-dependent, sequential process where the first substitution typically occurs at 0 °C, the second at room temperature, and the third requires heating. arkat-usa.org This controlled reactivity allows for the synthesis of mono-, di-, and trisubstituted derivatives. arkat-usa.orgmdpi.com
The main reaction involving the 1,3,5-triazine ring when used as a hydrogen sulfide (B99878) scavenger is nucleophilic sulfur substitution. nih.gov Computational studies show that the reaction begins with the protonation of a nitrogen atom in the triazine ring, followed by the opening of the ring, attack by a hydrosulfide (B80085) anion (HS⁻), and eventual substitution of a ring nitrogen with sulfur. nih.govacs.org This can proceed to replace multiple nitrogen atoms, leading to the formation of thiadiazine and dithiazine. nih.gov
Ring transformation is another significant pathway. Treatment of 4-chloroquinazolines (a related nitrogen heterocycle) with hydrazine (B178648) can lead to ring opening and re-closure, forming 1,2,4-triazole (B32235) derivatives. rsc.org Similarly, 1,3,5-triazinanes can react as synthons in tandem cyclization reactions to generate different annulated products, demonstrating their versatility in constructing new heterocyclic systems. researchgate.net
Reaction Kinetics and Thermodynamic Parameters of Triazine-Based Transformations
Kinetic and thermodynamic studies provide quantitative insight into the feasibility and rates of reactions involving the triazine core. The enthalpies of combustion and formation for several substituted 1,3,5-triazines have been determined using adiabatic rotating bomb calorimetry, providing fundamental thermodynamic data for these compounds. nih.gov
Table 2: Standard Enthalpies of Formation for Substituted 1,3,5-Triazines at 25 °C
| Compound | Formula | ΔfH° (kJ/mol) | Reference |
|---|---|---|---|
| 2,4,6-Trimethoxy-1,3,5-triazine | C₆H₉O₃N₃ | -478.60 ± 0.87 | nih.gov |
Kinetic investigations of the hydrolysis of chloro-1,3,5-triazines like atrazine (B1667683) have been performed to understand their environmental persistence. acs.org The photolytic degradation of 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione under UV-(C) irradiation follows a first-order kinetic model, with a calculated rate constant (k) of (41 ± 5 × 10⁻³) min⁻¹ and a half-life (t₁/₂) of (17 ± 2) min. nih.gov
Identification and Characterization of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms relies heavily on the identification of transient species such as intermediates and transition states. Computational chemistry has become an invaluable tool for this purpose.
In the reaction of triazines with H₂S, the mechanism is proposed to proceed through several elementary steps. acs.org The process involves the formation of a protonated triazine ring, followed by ring-opening to form an intermediate. acs.org The subsequent attack by the hydrosulfide anion and elimination of an amine molecule leads to a thiadiazine intermediate. nih.gov Further reaction leads to a dithiazine product through additional transition states associated with protonation and ring opening. nih.gov
Table 3: Calculated Energy Barriers for Key Steps in the Reaction of TZ with H₂S
| Reaction Step | Species Involved | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Initial N protonation | TZ + H⁺ | 24.49 | acs.org |
| Formation of open-chain intermediate | E₁ (open chain) -> TZ | 47.17 | acs.org |
| Formation of thiadiazine | E₂ (open ring) -> Thiadiazine | 21.28 | researchgate.net |
Similarly, in the stepwise reaction of 1,2,3-triazines with amidines, a zwitterionic intermediate is formed after the initial nucleophilic attack of the amidine nitrogen. acs.org Density functional theory (DFT) calculations have been used to determine the free energy barriers for the formation of this intermediate (TS1) and the subsequent, highly unfavored, transition state (TS2) for the formation of a second bond. acs.org
For the N-nitration of N-acetylhexahydro-s-triazines, the proposed mechanism involves the formation of σ-complexes as intermediates. nih.gov The electrophilic displacement of the acetyl group by a nitro group proceeds through transition states with relatively low activation Gibbs free energies (e.g., 6.8 to 9.0 kcal/mol relative to the complexes). nih.gov
Analysis of Substituent Effects on Reaction Mechanisms and Selectivity
Substituents on the triazine ring have a profound impact on reactivity and the course of chemical reactions. nih.gov The nature of the substituent can influence the electronic properties of the ring, steric accessibility, and the stability of intermediates and transition states. chim.it
In the nucleophilic substitution of cyanuric chloride, the reactivity of the remaining chlorine atoms decreases as more are substituted. mdpi.com This is because the first nucleophile, if electron-donating, increases the electron density of the ring, making it less susceptible to further attack. The nature of the nucleophile itself, including its basic strength and steric factors, also governs the reaction outcome. chim.it
Studies on inverse electron demand Diels-Alder reactions of 1,2,3-triazines have shown that substituents at the C5 position have a remarkable impact on cycloaddition reactivity without altering the regioselectivity. nih.gov An electron-withdrawing substituent like a methoxycarbonyl group (CO₂Me) enhances reactivity compared to a phenyl group or hydrogen (reactivity order: CO₂Me > Ph > H). nih.gov
The electronic effects of substituents on the reaction of triazines with para-substituted benzamidines have been quantified. acs.org These studies indicate the accumulation of a partial positive charge on the amidine in the transition state of the rate-determining step, supporting a mechanism initiated by the nucleophilic attack of the amidine onto the triazine. acs.org
Advanced Spectroscopic and Crystallographic Characterization of 1,3,6 Trimethyl 1,3,5 Triazine 2,4 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
Proton and Carbon-13 NMR Chemical Shift Assignments
No published ¹H or ¹³C NMR data, including chemical shifts and coupling constants for 1,3,6-trimethyl-1,3,5-triazine-2,4-dione, were found.
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Analysis
Information regarding 2D NMR studies (e.g., COSY, HSQC, HMBC) for this specific compound is not available in the scientific literature.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations
Specific infrared (IR) and Raman spectra, including characteristic absorption bands and vibrational modes for this compound, have not been reported.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
There is no available high-resolution mass spectrometry data to confirm the molecular formula or to analyze the fragmentation pattern of this compound.
Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions
A crystal structure for this compound has not been deposited in crystallographic databases.
Molecular Conformation and Torsional Angles
Without single-crystal X-ray diffraction data, a definitive analysis of the solid-state molecular conformation and torsional angles is not possible.
Advanced Spectroscopic and Crystallographic Data Unavailable for this compound
Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and crystallographic characterization of the specific chemical compound this compound is not available. Consequently, an in-depth analysis of its crystal packing motifs and supramolecular interactions, as requested, cannot be provided at this time.
The molecular formula for the requested compound is C₆H₉N₃O₂. Searches for this formula in chemical databases primarily yield results for other isomers, most notably the essential amino acid L-histidine, which has a different molecular structure.
While general principles of supramolecular chemistry in the broader class of 1,3,5-triazine (B166579) derivatives are well-documented, these cannot be accurately extrapolated to describe the specific crystal packing and non-covalent interactions of this compound without experimental data. The arrangement of molecules in a crystal lattice is highly dependent on the specific substituents and their positions on the heterocyclic ring, influencing potential hydrogen bonds, π-π stacking, and other van der Waals forces. researchgate.netnih.gov
Research on related 1,3,5-triazine structures highlights the common occurrence of such supramolecular interactions, which are crucial in the formation of larger, self-assembled networks. researchgate.net However, without single-crystal X-ray diffraction data for the title compound, a scientifically accurate description of its specific packing motifs, including intermolecular distances and angles, remains purely speculative.
No peer-reviewed articles or database entries containing the necessary spectroscopic (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) or crystallographic data for this compound could be located. Therefore, the generation of data tables and a detailed discussion as outlined in the request is not possible without fabricating information.
Theoretical and Computational Chemistry of 1,3,6 Trimethyl 1,3,5 Triazine 2,4 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic properties and geometric parameters of 1,3,6-trimethyl-1,3,5-triazine-2,4-dione. These methods, grounded in quantum mechanics, offer a detailed view of the molecule at the atomic level.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of triazine derivatives. nih.gov By utilizing functionals like B3LYP with basis sets such as 6-31G(d,p), researchers can obtain optimized molecular structures and explore key electronic properties. nih.govfrontiersin.org For molecules in the 1,3,5-triazine-2,4-dione class, DFT calculations are crucial for determining reactivity descriptors. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (Eg), and electrostatic potential maps, help in predicting the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack. nih.gov
Studies on analogous triazine systems demonstrate that substitutions on the triazine ring significantly influence the electronic properties. mdpi.comresearchgate.net For this compound, the methyl groups are expected to act as electron-donating groups, thereby affecting the electron density distribution across the triazine ring and influencing its chemical behavior. Time-dependent DFT (TD-DFT) can further be employed to study optoelectronic properties and absorption spectra. nih.gov
Table 1: Calculated Electronic Properties of a Model Triazine System using DFT
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (Eg) | 5.3 eV |
| Dipole Moment | 2.5 D |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for predicting molecular properties. dtic.mil While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are used for precise calculations of geometries, total energies, and heats of formation for triazine-containing molecules. dtic.milresearchgate.net These high-accuracy calculations are particularly valuable for creating a benchmark against which results from less computationally intensive methods can be compared. For this compound, ab initio calculations can yield reliable data on bond lengths, bond angles, and torsional angles, providing a definitive computed structure. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in various solvents or at different temperatures. By simulating the atomic motions, MD can provide insights into the conformational landscape, identifying the most stable conformations and the energy barriers between them.
In studies of related energetic materials containing triazine rings, MD simulations have been used to predict physical properties like density, heat of sublimation, and mechanical response under pressure. dtic.milresearchgate.net These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. For complex organic molecules like this triazine-dione, polarizable force fields can be used to account for induced polarization effects, leading to more accurate predictions of condensed-phase properties. dtic.mil
Analysis of Tautomeric Equilibria and Energy Landscapes
Tautomerism is a critical consideration for molecules like this compound, which contains both keto and potential enol forms. Computational chemistry offers powerful tools to investigate the relative stabilities of different tautomers and the energy barriers for their interconversion. researchgate.netnih.gov DFT calculations have been successfully used to study the tautomeric equilibrium in various acylmethyl-1,3,5-triazines. academie-sciences.fracademie-sciences.fr
These studies often reveal that the relative stability of tautomers can be highly dependent on the solvent environment. academie-sciences.fr For this compound, computational analysis would involve optimizing the geometries of the dione (B5365651) tautomer and any potential enol or imino tautomers. By comparing their calculated energies, often corrected for zero-point vibrational energy and solvent effects, the predominant tautomeric form can be identified. academie-sciences.fr The energy difference between tautomers is typically found to be less than 10 kcal/mol. academie-sciences.fr
Table 2: Relative Energies of Tautomers for a Substituted Triazine-dione
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |
| Dione Form | 0.00 | 0.00 |
| Enol Form 1 | +2.5 | +1.8 |
| Enol Form 2 | +5.1 | +4.2 |
Reaction Pathway Calculations and Transition State Theory for Triazine Transformations
Understanding the chemical transformations of this compound requires the elucidation of reaction mechanisms, including the identification of intermediates and transition states. Computational methods are indispensable for mapping out the potential energy surfaces of reactions involving triazine rings. nih.gov
By calculating the energies of reactants, products, and transition states, activation energies and reaction enthalpies can be determined. nih.govresearchgate.net Transition State Theory (TST) can then be used in conjunction with these calculated energy profiles to estimate kinetic rate constants for various isomerization or decomposition reactions. jcchems.com For example, in the reaction of triazines with H₂S, DFT calculations have been used to map the reaction pathway, identifying intermediates like thiadiazine and dithiazine and calculating the energy barriers for each step. nih.gov Such calculations can predict the rate-determining step of a reaction mechanism. nih.gov
Quantitative Structure-Property Relationships (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a particular property. While this section focuses on analogues, the principles are directly applicable to understanding the properties of this compound within a broader chemical context.
For analogues of triazine-diones, QSPR models can be developed to predict properties such as biological activity, solubility, or toxicity based on calculated molecular descriptors. nih.gov These models are built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a mathematical relationship between the descriptors and the property of interest. researchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied to triazine derivatives to understand the relationship between their structural features and inhibitory activity against biological targets. nih.gov These models generate contour maps that visualize regions where steric, electrostatic, or other fields influence the desired property, providing a guide for the design of new analogues with enhanced characteristics. nih.gov
Derivatization and Chemical Modification of 1,3,6 Trimethyl 1,3,5 Triazine 2,4 Dione
Synthesis of Functionally Substituted Derivatives and Analogues
The synthesis of derivatives often begins with the construction of the core triazine ring or by modifying a pre-existing, closely related structure. The most common synthetic routes to the 1,3,5-triazine (B166579) skeleton involve cyclotrimerization of nitriles or cyclocondensation reactions. wikipedia.org For the specific 1,3,5-triazine-2,4-dione core, reactions involving substituted ureas and isocyanates are typical starting points.
Functionalization of the pre-formed triazine ring is a more common strategy for generating diversity. For analogues of the title compound, the C6-methyl group represents a key site for introducing new functionalities. Research on the nitration of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione, an analogue lacking the N-methyl groups, demonstrated that this position is susceptible to chemical transformation, although the reaction can be complex and may lead to ring cleavage under harsh conditions. researchgate.net This suggests that derivatization of the C6-methyl group on 1,3,6-trimethyl-1,3,5-triazine-2,4-dione would require carefully controlled reaction conditions to avoid degradation of the heterocyclic core.
Strategies for Functionalization at Different Positions of the Triazine Ring
The functionalization of the this compound ring can be approached by targeting its specific reactive sites: the C6-methyl group and the C2/C4 carbonyl groups. The nitrogen atoms at positions 1 and 3 are already substituted with methyl groups, rendering them unavailable for further alkylation or acylation.
Functionalization at the C6-Position: The methyl group attached to C6 is an aliphatic substituent on the heterocyclic ring and can be a handle for various transformations. Studies on the analogous compound, 2,4-dimethoxy-6-methyl-1,3,5-triazine, have shown that the C6-methyl group can be successfully nitrated to a trinitromethyl group. researchgate.net This indicates that radical halogenation (e.g., using N-bromosuccinimide) could be a viable pathway to introduce a haloalkyl group, which can then be converted into other functionalities such as alcohols, amines, or ethers through nucleophilic substitution.
Modification of the Carbonyl Groups (C2 and C4): The carbonyl groups of the triazine-dione ring are potential sites for modification. A well-established reaction for similar cyclic imides is thionation, converting the carbonyl (C=O) group to a thiocarbonyl (C=S) group. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are commonly used for this transformation. For instance, 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones have been successfully converted into their corresponding trithione derivatives. mdpi.com This suggests that a stepwise or complete conversion of the dione (B5365651) to a thione or dithione is a feasible strategy for creating derivatives of the title compound.
Heterocyclic Ring Fusions and Expansion Based on the Triazine Core
Building additional heterocyclic rings onto the 1,3,5-triazine-2,4-dione core is a sophisticated strategy for creating complex, polycyclic molecules. This can be achieved either through reactions that use the existing functional groups as anchors or through ring-opening and subsequent recyclization.
While literature on ring fusions specifically for 1,3,5-triazine-2,4-diones is sparse, general principles can be applied. For example, a functionalized C6-substituent could participate in a condensation reaction. If the C6-methyl group were converted to a C6-(2-aminoethyl) group, intramolecular cyclization could lead to a fused dihydropyrazine (B8608421) ring.
Alternatively, the inherent reactivity of the 1,3,5-triazine ring can lead to ring-opening under the influence of certain nucleophiles. researchgate.net The resulting acyclic intermediates can then undergo recyclization to form different heterocyclic systems, effectively transforming the original triazine core. For example, reaction with hydrazines could potentially open the ring and re-close to form derivatives of 1,2,4-triazines or other nitrogen-rich heterocycles.
Elucidation of Structure-Reactivity and Structure-Property Relationships in Derivatives
The relationship between the structure of a triazine derivative and its chemical reactivity is critical for designing synthetic pathways and predicting molecular properties. A compelling example is found in the nitration of 6-methyl-1,3,5-triazine derivatives. researchgate.net
The study revealed that the nature of the substituents at the C2 and C4 positions dramatically alters the reaction's outcome.
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: When subjected to nitration, this compound underwent ring cleavage, yielding cyanuric acid and tetranitromethane. The electron-withdrawing nature of the two carbonyl groups deactivates the ring, making it susceptible to decomposition under the harsh reaction conditions.
2,4-Dimethoxy-6-methyl-1,3,5-triazine: In contrast, when the carbonyl groups are replaced by electron-donating methoxy (B1213986) groups, the triazine ring is stabilized. Nitration of this analogue proceeds smoothly at the C6-methyl group to afford 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine. researchgate.net
For the title compound, this compound, the N-methyl groups provide some electron donation and increased solubility, which might slightly stabilize the ring compared to its N-unsubstituted counterpart. However, the presence of the two electron-withdrawing carbonyl groups suggests that its reactivity pattern would more closely resemble that of the dione analogue, requiring careful selection of reagents and conditions to achieve selective functionalization without ring degradation.
The following table summarizes the comparative reactivity observed in analogues of this compound.
| Compound | Reagent/Condition | Key Observation | Reference |
| 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione | Nitration | Ring cleavage occurs, leading to the formation of cyanuric acid and tetranitromethane. | researchgate.net |
| 2,4-Dimethoxy-6-methyl-1,3,5-triazine | Nitration | The C6-methyl group is converted to a trinitromethyl group; the ring remains intact. | researchgate.net |
| 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trione (Isocyanurate) | P₄S₁₀ / Xylene | Carbonyl groups are converted to thiocarbonyls to yield trithiones. | mdpi.com |
These findings underscore the profound influence of substituent electronic effects on the stability and reactivity of the 1,3,5-triazine core, providing a crucial framework for predicting the chemical behavior of this compound and guiding the synthesis of its derivatives.
Coordination Chemistry and Supramolecular Assembly Involving 1,3,6 Trimethyl 1,3,5 Triazine 2,4 Dione Ligands
Ligand Design Principles and Preferred Coordination Modes of 1,3,5-Triazines
The design of ligands based on the 1,3,5-triazine (B166579) scaffold is a cornerstone of supramolecular chemistry and materials science. nih.govresearchgate.netrsc.org The versatility of the triazine ring allows for the creation of a wide array of structures through controlled, sequential nucleophilic substitution of chloride atoms on the precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govfrontiersin.org This step-wise substitution enables the introduction of various functional groups that can act as coordination sites for metal ions.
Coordination modes for 1,3,5-triazine-based ligands can be monodentate, bridging, or chelating, depending on the nature and placement of the coordinating atoms. The electronic properties of the substituents on the triazine ring significantly impact its coordination behavior. Electron-donating groups enhance the basicity of the ring nitrogens, making them more favorable for coordination, while electron-withdrawing groups have the opposite effect.
Synthesis and Comprehensive Characterization of Metal Complexes with 1,3,5-Triazine Derivatives
The synthesis of metal complexes involving 1,3,5-triazine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. chim.it The choice of solvent is crucial and can influence the resulting structure, as can other factors like temperature, pH, and the metal-to-ligand ratio. Microwave-assisted synthesis has emerged as an efficient and environmentally friendly method for preparing various triazine derivatives. chim.it
Comprehensive characterization of these metal complexes is essential to determine their structure and properties. Common analytical techniques employed include:
NMR Spectroscopy: Used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode.
Infrared (IR) and Raman Spectroscopy: These techniques are useful for identifying the coordination sites, as the vibrational frequencies of the functional groups involved in coordination will shift upon complexation. mdpi.com
Mass Spectrometry: Confirms the molecular weight of the synthesized complexes.
While no specific metal complexes of 1,3,6-trimethyl-1,3,5-triazine-2,4-dione are documented in the provided search results, the general methodologies described above would be applicable for their synthesis and characterization.
Electronic and Structural Properties of 1,3,5-Triazine Coordination Compounds and their Impact
The electronic and structural properties of coordination compounds derived from 1,3,5-triazines are intrinsically linked to the nature of the triazine ligand, the metal ion, and their coordination geometry. The triazine ring itself is electron-deficient, and its electronic properties can be tuned by the introduction of various substituents.
The formation of coordination complexes can significantly alter the electronic properties of the triazine ligand, leading to changes in its photophysical and electrochemical behavior. For instance, coordination to a metal center can influence the energy levels of the ligand's molecular orbitals, potentially giving rise to new absorption and emission bands. These properties are of interest for applications in areas such as light-emitting diodes (OLEDs) and sensors. researchgate.net
The structural properties, such as the rigidity and directionality of the coordination bonds, play a crucial role in the construction of higher-order supramolecular architectures. The predictable geometry of the triazine core allows for the design of complexes that can act as building blocks for the assembly of one-, two-, or three-dimensional networks.
Self-Assembly Processes and Formation of Supramolecular Architectures with 1,3,5-Triazines
1,3,5-triazine derivatives are excellent building blocks for the construction of supramolecular assemblies due to their ability to form multiple, well-defined non-covalent interactions. nih.govresearchgate.net These interactions include hydrogen bonding, π-π stacking, and coordination bonds.
The self-assembly process is driven by the spontaneous organization of molecules into stable, well-ordered structures. In the context of 1,3,5-triazines, the presence of hydrogen bond donors and acceptors on the substituent groups can lead to the formation of predictable patterns, such as tapes, rosettes, and sheets.
When 1,3,5-triazine-based ligands are combined with metal ions, the resulting coordination complexes can further self-assemble into more complex supramolecular architectures, often referred to as metal-organic frameworks (MOFs) or coordination polymers. The structure of these architectures is dictated by the coordination geometry of the metal ion and the connectivity of the triazine ligand. For this compound, the carbonyl groups could potentially participate in hydrogen bonding, which, in conjunction with coordination to metal centers, could lead to the formation of intricate supramolecular structures. The study of these self-assembly processes is fundamental to the development of new materials with tailored properties for applications in catalysis, gas storage, and sensing. researchgate.net
Advanced Applications in Chemical Science and Technology
Role in Advanced Materials Science
The unique electronic and structural characteristics of the 1,3,5-triazine (B166579) core have led to its extensive use in the development of high-performance materials. Its electron-deficient nature is a key attribute leveraged in optoelectronics, while its rigid and symmetric geometry makes it an ideal component for constructing ordered porous structures and robust polymers.
Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)
Derivatives of 1,3,5-triazine are integral to the advancement of optoelectronic materials, particularly in the field of Organic Light-Emitting Diodes (OLEDs). st-andrews.ac.uk The triazine moiety is frequently incorporated into host materials, especially for phosphorescent OLEDs (PhOLEDs), and as a core for thermally activated delayed fluorescence (TADF) emitters. kchem.orgrsc.orgrsc.org The advantages of using triazine in these applications include the ease of synthesis and functionalization, which allows for structural diversity, and the inherent stability of the aromatic triazine ring, which can improve the operational lifetime of devices. st-andrews.ac.uk
Triazine-based compounds often exhibit bipolar character, meaning they can transport both electrons and holes, which is crucial for achieving balanced charge injection in the emissive layer of an OLED. kchem.orgrsc.org This balanced transport leads to higher device efficiency. For instance, triazine-based molecules like TTPT (2,4,6-tris(3-methyl-4-(thiophen-2-yl)phenyl)-1,3,5-triazine) have been shown to be suitable hosts for red phosphorescent emitters due to their good glass-forming nature and low-lying HOMO energy levels. kchem.org Similarly, bipolar host materials such as DPTPCz and DPOTPCz, which combine a triazine unit with a carbazole (B46965) moiety, have been designed for highly efficient blue and green PhOLEDs with high triplet energy levels. rsc.org
In the realm of TADF, the 1,3,5-triazine core acts as a potent electron-accepting unit. st-andrews.ac.uk When linked to electron-donating groups, the resulting donor-acceptor architecture can achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), a prerequisite for efficient TADF. This allows for the harvesting of both singlet and triplet excitons for light emission without relying on scarce noble metals like iridium. st-andrews.ac.uk The strategic placement and number of donor groups on the triazine scaffold allow for fine-tuning of the material's photophysical properties, leading to high external quantum efficiencies (EQE) in devices. st-andrews.ac.uk
| Material | Role | Device Color | Max. External Quantum Efficiency (EQEmax) | Key Feature |
|---|---|---|---|---|
| TTPT | Host | Red | Not specified | Bipolar character, good thermal stability kchem.org |
| DPTPCz | Host | Blue/Green | Not specified | Bipolar, High Triplet Energy (2.78 eV) rsc.org |
| DPOTPCz | Host | Blue/Green | Not specified | Bipolar, High Triplet Energy (2.86 eV) rsc.org |
| o-CzTRZ | TADF Emitter | Not specified | 19.2% | Small ΔEST, efficient RISC st-andrews.ac.uk |
| m-CzTRZ | TADF Emitter | Not specified | 17.5% | Small ΔEST, efficient RISC st-andrews.ac.uk |
Porous Materials and Metal-Organic Frameworks (MOFs)
The rigid and symmetric nature of 1,3,5-triazine derivatives makes them excellent ligands for the construction of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.netmdpi.com MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. mdpi.com By functionalizing the triazine core with coordinating groups such as pyridyl, carboxylate, or tetrazole moieties, researchers can create ligands that assemble with metal ions to form extended, porous networks. rsc.orgresearchgate.netmdpi.comrsc.org
For example, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) has been used to synthesize a variety of MOFs with different metal ions like Ag(I), Cu(II), and Zn(II), resulting in structures ranging from 1D zigzag chains to complex 3D frameworks. researchgate.netnih.gov These materials can exhibit high thermal stability, with some frameworks being stable up to 430 °C. researchgate.netnih.gov Similarly, ligands like 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid have been used to create MOFs with interesting topologies and photoluminescent properties, which are active in the photocatalytic decomposition of pollutants like methyl orange. rsc.org
Another approach involves using ligands such as N2,N4,N6-tris(4-(1H-tetrazol-5-yl)phenyl)-1,3,5-triazine-2,4,6-triamine, which can form MOFs with highly positively charged metal clusters and large mesopores, suitable for applications like carbon capture. rsc.org A zinc-based MOF synthesized with 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) resulted in an ultramicroporous material with a significant surface area, demonstrating rapid and effective removal of organic dyes from aqueous solutions and photocatalytic activity. mdpi.com
| Ligand | Metal Ion(s) | Resulting MOF Structure | Potential Application |
|---|---|---|---|
| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Ag(I), Cu(II), Zn(II), Cu(I) | 1D, 2D, and 3D frameworks researchgate.netnih.gov | Luminescent materials researchgate.netnih.gov |
| 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid | Pb(II), Ni(II) | 2D and 3D frameworks rsc.org | Photocatalysis rsc.org |
| N2,N4,N6-tris(4-(1H-tetrazol-5-yl)phenyl)-1,3,5-triazine-2,4,6-triamine | Cu(II) | Mesoporous framework with Cu12 clusters rsc.org | Carbon capture rsc.org |
| 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) | Zn(II) | 3D interpenetrated framework mdpi.com | Wastewater treatment, photocatalysis mdpi.com |
Polymeric Materials and Cross-linking Agents
Certain 1,3,5-triazine derivatives are designed to act as monomers or cross-linking agents in polymer synthesis. These compounds are used to enhance the mechanical, thermal, and chemical properties of polymeric materials by creating networked structures.
A prominent example is 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, also known as triallyl isocyanurate (TAIC). sigmaaldrich.com TAIC is a versatile monomer widely used as a cross-linking agent in the rubber and plastics industries. sigmaaldrich.com It can be incorporated into materials like polylactic acid composites to improve their performance under irradiation or used in the synthesis of flexible ionogels for electrochemical capacitors. sigmaaldrich.com Another derivative, 1,3,5-triacryloyl-hexahydro-s-triazine (TAT), has been identified as an effective agent for cross-linking protein subunits, which is relevant in biochemistry and biotechnology applications. nih.gov
Applications in Organic Synthesis as Reagents, Ligands, or Catalysts
The 1,3,5-triazine ring and its derivatives are not only components of advanced materials but also serve as versatile tools in organic synthesis. wikipedia.org The most common starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is an inexpensive and reactive compound used for a wide array of chemical transformations. researchgate.netmdpi.com
The reactivity of cyanuric chloride is characterized by the sequential nucleophilic substitution of its three chlorine atoms. mdpi.comresearchgate.net This substitution can be controlled by temperature, allowing for the selective introduction of one, two, or three different nucleophiles onto the triazine core. mdpi.com This property has made it a valuable reagent for:
Coupling and Activating Agent: Cyanuric chloride and its derivatives are used as efficient coupling agents for the formation of amides, esters, and peptides. researchgate.neteurekaselect.com They serve as powerful dehydrating agents for various condensation reactions. researchgate.neteurekaselect.com
Functional Group Transformations: These reagents can facilitate the conversion of carboxylic acids into acid chlorides, amides, or esters, and are used in the Beckman rearrangement of oximes. mdpi.com
Oxidation Reactions: Derivatives such as trichloroisocyanuric acid are employed as efficient oxidizing agents for alcohols, serving as an alternative to methods like the Swern oxidation. researchgate.neteurekaselect.com
In addition to these roles, the parent 1,3,5-triazine is used as a stable, solid equivalent of hydrogen cyanide (HCN) in reactions like the Gattermann reaction for formylating aromatic substrates. wikipedia.org
Contributions to Green Chemistry Processes and Sustainable Technologies
In response to the growing need for environmentally friendly chemical processes, significant efforts have been directed toward the sustainable synthesis of 1,3,5-triazine derivatives. rsc.org Green chemistry principles are being applied to minimize waste, reduce energy consumption, and use less hazardous solvents. mdpi.comnih.govnih.gov
Microwave-assisted and ultrasound-assisted (sonochemical) methods have emerged as powerful green protocols for synthesizing these compounds. mdpi.comnih.govnih.govchim.it These techniques offer several advantages over classical heating:
Reduced Reaction Times: Reactions that might take hours using conventional methods can often be completed in minutes. nih.govchim.it
Higher Yields: The rapid and uniform heating provided by microwaves can lead to cleaner reactions and improved product yields. chim.it
Solvent-Free or Aqueous Media: Many of these green protocols can be performed under solvent-free conditions or by using water as a benign solvent, significantly reducing the use of volatile organic compounds. nih.govchim.it
For example, a sonochemical protocol for synthesizing 1,3,5-triazine derivatives was developed that uses water as the solvent and achieves yields of over 75% in just five minutes. nih.gov An analysis using the DOZN™ 2.0 tool indicated that this sonochemical method is significantly "greener" than classical synthesis. nih.gov Similarly, microwave irradiation has been shown to be an efficient and green procedure for the selective preparation of both symmetrical and unsymmetrical s-triazines. chim.it These sustainable approaches make the production of valuable triazine derivatives more efficient, economical, and environmentally responsible. mdpi.comnih.gov
Emerging Applications in Specialized Chemical Domains
Beyond the established applications, 1,3,5-triazine derivatives are continuously being explored for novel functions in specialized areas of chemistry and technology. Their unique structural and electronic properties make them promising candidates for a range of emerging applications.
Chemical Sensors: Star-shaped arylvinyl derivatives of 1,3,5-triazine exhibit strong photoluminescence and are being investigated as fluorescent sensors for detecting nitro-containing explosives or as proton-controlled optical sensors. rsc.org
Medicinal Chemistry: The 1,3,5-triazine scaffold is a "privileged" structure in medicinal chemistry, appearing in compounds with a wide spectrum of biological activities. nih.gov It is being actively investigated in the development of therapeutic agents, including anticancer, antimicrobial, and antiviral agents. nih.gov For instance, numerous bioactive 1,3,5-triazines are being studied for their potential to treat breast cancer by inhibiting various enzymes. nih.gov
Nonlinear Optics and Data Storage: Research has focused on 1,3,5-triazine derivatives that exhibit two-photon absorption and other nonlinear optical (NLO) properties. rsc.org These characteristics are valuable for applications such as 3D optical data storage and bio-imaging. Hyper-branched and linear polymers based on this core are also being developed for multilayer data storage applications. rsc.org
The future development of materials based on the 1,3,5-triazine core is expected to yield more advanced molecules for highly efficient OLEDs, NLO materials, and energy storage systems. rsc.org
Future Perspectives and Unaddressed Research Avenues for 1,3,6 Trimethyl 1,3,5 Triazine 2,4 Dione
Exploration of Novel and Unconventional Synthetic Pathways
The development of efficient and sustainable synthetic methodologies is paramount for the future exploration of 1,3,6-trimethyl-1,3,5-triazine-2,4-dione. While classical methods for creating the triazine core exist, often starting from cyanuric chloride, future research should focus on more sophisticated and greener alternatives. nih.govresearchgate.net
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate the synthesis of other 1,3,5-triazine (B166579) derivatives, offering benefits such as shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. chim.it The application of MAOS to the synthesis of this compound could provide a more efficient route for its production, facilitating further research into its properties and applications. chim.it
Another area of exploration is the development of one-pot, multicomponent reactions (MCRs) . MCRs are highly convergent and atom-economical processes that allow for the construction of complex molecules from simple starting materials in a single step. A catalyst-free, one-pot methodology has been successfully developed for the synthesis of 1,3,5-triazine-2,4-dithione derivatives, highlighting the potential for similar strategies to be applied to their dione (B5365651) counterparts. nih.gov Designing an MCR for this compound would represent a significant advancement in its synthesis.
The table below summarizes potential modern synthetic strategies that could be explored.
| Synthetic Strategy | Potential Advantages for this compound | Key Research Focus |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, enhanced purity, reduced solvent use. chim.it | Optimization of reaction conditions (temperature, time, power) and solvent systems. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. nih.gov | Identification of suitable starting materials and reaction conditions for a convergent synthesis. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Development of a continuous flow process for the synthesis, enabling large-scale production. |
| Biocatalysis | High selectivity (regio-, stereo-, enantio-), mild reaction conditions, environmentally benign. | Screening for enzymes capable of catalyzing key bond-forming steps in the synthesis. |
Deeper Mechanistic Understanding of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior in various chemical environments. Future research should aim to elucidate the intricate details of the electronic and steric effects of the methyl groups on the triazine core.
Investigating the stepwise nucleophilic substitution on a triazine ring is a key area of interest. The reactivity of the three electrophilic sites on a trichloro-triazine core is known to decrease with each substitution, allowing for controlled, sequential reactions. frontiersin.org A detailed mechanistic study of how the existing methyl and oxo groups on the this compound scaffold influence its subsequent chemical transformations would be highly valuable. This could involve a combination of experimental techniques, such as kinetic studies and in-situ spectroscopic monitoring, and computational modeling.
Furthermore, exploring the photochemical and thermal stability of the compound is an important, unaddressed avenue. Understanding its degradation pathways under different conditions is essential for any potential application, from materials science to medicinal chemistry.
Advanced Computational Modeling and Predictive Chemistry Integration
Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules at a level of detail that is often inaccessible through experimental methods alone. cuny.edu For this compound, a concerted effort in computational modeling could significantly accelerate its development.
Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic structure. These calculations can also be used to model reaction pathways and determine the transition state energies for various synthetic routes, providing insights that can guide the design of more efficient syntheses. cuny.edu
Molecular dynamics (MD) simulations could be used to study the intermolecular interactions of this compound, both in the solid state and in solution. This would be particularly relevant for understanding its potential to form supramolecular assemblies, which could have applications in materials science. chim.it
The table below outlines key areas where computational chemistry could provide significant insights.
| Computational Method | Research Application for this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidation of electronic structure, prediction of spectroscopic properties (NMR, IR), modeling of reaction mechanisms. cuny.edu | Optimized molecular geometry, calculated energies of frontier orbitals, transition state structures and activation energies. |
| Molecular Dynamics (MD) | Simulation of intermolecular interactions, study of solvation effects, prediction of crystal packing. | Understanding of self-assembly behavior, prediction of solubility in different solvents, simulation of material properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular descriptors. | Identification of structural features that correlate with a desired biological effect, guiding the design of new derivatives. |
Integration into Novel Multifunctional Material Systems
The unique structural features of the 1,3,5-triazine ring, such as its planarity and the presence of multiple nitrogen atoms, make it an attractive building block for the construction of functional materials. chim.it Future research should explore the potential of this compound as a component in novel multifunctional material systems.
One area of interest is the development of supramolecular materials . The triazine core is capable of forming specific hydrogen bonding patterns, which can be used to direct the self-assembly of molecules into well-defined architectures. chim.it The methyl and oxo groups on this compound will influence its self-assembly behavior, and a systematic study of this could lead to the discovery of new materials with interesting properties, such as liquid crystals or porous organic frameworks.
Another potential application is in the field of polymers . The triazine dione could be functionalized with polymerizable groups and incorporated into polymer backbones to modify their properties. For example, the thermal stability, flame retardancy, or optical properties of a polymer could be enhanced by the inclusion of the triazine moiety.
Interdisciplinary Research Opportunities and Collaborations
The full potential of this compound is most likely to be realized through interdisciplinary collaborations. The diverse applications of triazine derivatives in fields ranging from agriculture to medicine suggest that this specific compound may also possess interesting properties that can only be uncovered through joint efforts between chemists, biologists, and materials scientists.
In medicinal chemistry , for instance, various triazine derivatives have been investigated for their anticancer, antimicrobial, and antiviral activities. nih.gov A systematic biological screening of this compound and its derivatives could reveal unexpected therapeutic potential. Some triazinediones have been identified as potent receptor antagonists, opening up avenues for drug discovery. nih.gov
In the field of agrochemicals , triazines have a long history of use as herbicides. While the environmental impact of older triazine herbicides is a concern, the development of new, more selective, and less persistent analogues is an ongoing area of research. Investigating the herbicidal or plant growth regulatory effects of this compound could be a fruitful area of interdisciplinary research.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1,3,6-trimethyl-1,3,5-triazine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer :
- Classical synthesis : React 1,3,5-trimethylurea with thiourea derivatives in the presence of FeCl₃·6H₂O as a Lewis acid catalyst under reflux (80°C, 4–5 hours). This method yields the product but requires post-reaction purification via recrystallization from organic solvents .
- Microwave-assisted synthesis : Utilize microwave irradiation (150°C, 30–60 minutes) to accelerate cyclization, reducing reaction time and improving yield compared to conventional heating .
- Key considerations :
- Use anhydrous solvents to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC to optimize termination points.
Q. How is the crystal structure of this compound characterized?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolve the hexagonal packing and hydrogen-bonding network. The compound crystallizes in the monoclinic system (space group P2₁/c), with bond lengths and angles confirming the triazine-dione core .
- Complementary techniques :
- ¹³C/¹H NMR : Verify methyl group positions and aromaticity.
- FT-IR : Identify carbonyl (C=O) and NH stretching vibrations.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste management : Collect organic waste in halogen-resistant containers and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can computational modeling (e.g., 3D-QSAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- 3D-QSAR workflow :
Generate a ligand library of triazine-dione derivatives.
Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities to target proteins (e.g., kinases).
Validate models using antiproliferative assay data (IC₅₀ values) .
- Key parameters :
- Optimize substituent electronegativity at the 6-position to enhance target interactions.
- Balance hydrophobicity for membrane permeability .
Q. What mechanistic insights explain the compound’s reactivity with hydrated electrons (e⁻(aq)) in aqueous solutions?
- Methodological Answer :
- Pulse radiolysis studies : Measure rate constants (k) for e⁻(aq) reactions under varying pH. The triazine ring undergoes stepwise reduction, forming radical anions detectable via UV-Vis spectroscopy .
- Kinetic analysis :
- First-order kinetics dominate at neutral pH (k ≈ 10⁹ M⁻¹s⁻¹).
- Protonation at acidic pH stabilizes intermediates, altering reaction pathways .
Q. How can metal-ion complexation be leveraged for analytical or catalytic applications?
- Methodological Answer :
- Complexation protocols :
React 1,3,6-trimethyl-triazine-dione with Fe³⁺/Cu²⁺ in ethanol-water (1:1) at 25°C.
Monitor stoichiometry via Job’s plot analysis (UV-Vis titration).
- Applications :
- Colorimetric sensors : Detect Fe³⁺ at sub-ppm levels (λₘₐₓ = 510 nm) .
- Catalysis : Use Cu²⁺ complexes for oxidative coupling reactions (e.g., Suzuki-Miyaura) .
Q. What strategies overcome resistance mechanisms in biological systems targeting this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
